4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves multiple steps, starting from the appropriate benzimidazole precursor. The reaction typically involves the condensation of 4-methoxyphenyl and 3-phenylpyrrolo[1,2-a]benzimidazole under controlled conditions . The final step includes the addition of morpholine and subsequent formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones
Uniqueness
4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of a benzimidazole core with a pyrrolo and morpholine moiety makes it distinct from other similar compounds .
Properties
CAS No. |
174657-60-4 |
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Molecular Formula |
C29H31Cl2N3O2 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C29H29N3O2.2ClH/c1-33-24-13-11-22(12-14-24)25-21-32-27-10-6-5-9-26(27)31(16-15-30-17-19-34-20-18-30)29(32)28(25)23-7-3-2-4-8-23;;/h2-14,21H,15-20H2,1H3;2*1H |
InChI Key |
QZPOXSSVXWZAMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=C2C5=CC=CC=C5)CCN6CCOCC6.Cl.Cl |
Origin of Product |
United States |
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